REACTION_SMILES
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[C:7](=[O:8])([O-:9])[O-:10].[CH3:1][c:2]1[n:3][cH:4][nH:5][cH:6]1.[F:13][C:14]([c:15]1[cH:16][cH:17][c:18](-[n:23]2[c:24]([CH3:25])[cH:26][n:27][cH:28]2)[c:19]([C:20]#[N:21])[cH:22]1)([F:29])[F:30].[K+:11].[K+:12]>>[CH3:1][c:2]1[n:3][cH:4][n:5](-[c:18]2[cH:17][cH:16][c:15]([C:14]([F:13])([F:29])[F:30])[cH:22][c:19]2[C:20]#[N:21])[cH:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1c[nH]cn1
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Name
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Cc1cncn1-c1ccc(C(F)(F)F)cc1C#N
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1cncn1-c1ccc(C(F)(F)F)cc1C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(-c2ccc(C(F)(F)F)cc2C#N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |